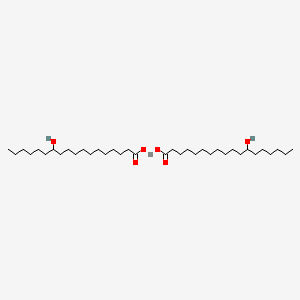
cadmium(2+);12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);12-hydroxyoctadecanoate: is an organometallic compound with the chemical formula C36H70CdO6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium(2+);12-hydroxyoctadecanoate can be synthesized through the reaction of cadmium salts with 12-hydroxyoctadecanoic acid. The typical reaction involves dissolving cadmium chloride or cadmium nitrate in a suitable solvent, followed by the addition of 12-hydroxyoctadecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the cadmium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Cadmium(2+);12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion back to its metallic state or other lower oxidation states.
Substitution: The hydroxyl group in the 12-hydroxyoctadecanoate moiety can undergo substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cadmium oxide, while substitution reactions can produce various substituted derivatives of 12-hydroxyoctadecanoate .
Scientific Research Applications
Chemistry: Cadmium(2+);12-hydroxyoctadecanoate is used as a precursor in the synthesis of other cadmium-containing compounds. It is also employed in studies involving organometallic chemistry and coordination complexes .
Biology and Medicine: In biological research, this compound is used to study the effects of cadmium on cellular processes and its potential toxicity. It serves as a model compound to investigate the interactions of cadmium with biological molecules .
Industry: The compound finds applications in the production of cadmium-based materials, such as cadmium oxide and cadmium sulfide, which are used in various industrial processes, including the manufacture of pigments, coatings, and semiconductors .
Mechanism of Action
The mechanism of action of cadmium(2+);12-hydroxyoctadecanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can disrupt cellular signaling pathways, induce oxidative stress, and interfere with calcium homeostasis. These interactions result in cellular damage and apoptosis . The compound’s effects are mediated through pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
- Cadmium(2+);12-hydroxystearate
- Cadmium(2+);octadecanoate
- Cadmium(2+);stearate
Comparison: Cadmium(2+);12-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group in the 12-position of the octadecanoate chain. This hydroxyl group imparts distinct chemical properties and reactivity compared to other cadmium carboxylates. For example, cadmium(2+);12-hydroxystearate lacks the hydroxyl group, resulting in different solubility and reactivity characteristics .
Properties
CAS No. |
101012-94-6 |
|---|---|
Molecular Formula |
C36H70CdO6 |
Molecular Weight |
711.4 g/mol |
IUPAC Name |
cadmium(2+);12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
GZAFZVLKVLWJJD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















